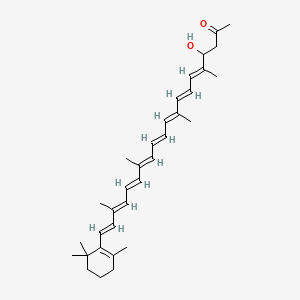
(5E,7E,9E,11E,13E,15E,17E,19E)-4-hydroxy-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-5,7,9,11,13,15,17,19-octaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’,9’-Dihydro-8’-hydroxycitranaxanthin is a chemical compound belonging to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. The compound is characterized by its unique structure, which includes a hydroxy group and a dihydro configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’,9’-Dihydro-8’-hydroxycitranaxanthin typically involves multiple steps, including the formation of the triterpenoid backbone and subsequent functionalization. Common synthetic routes may involve the use of catalysts and specific reaction conditions to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production methods for 8’,9’-Dihydro-8’-hydroxycitranaxanthin are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure efficiency, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8’,9’-Dihydro-8’-hydroxycitranaxanthin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the dihydro configuration.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
8’,9’-Dihydro-8’-hydroxycitranaxanthin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 8’,9’-Dihydro-8’-hydroxycitranaxanthin involves its interaction with specific molecular targets and pathways. The hydroxy group and the triterpenoid backbone play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other proteins to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7’,8’-Dihydro-8’-hydroxycitranaxanthin: Another triterpenoid with a similar structure but different functional groups.
9’,10’-Dihydro-9’-hydroxycitranaxanthin: A related compound with variations in the dihydro configuration and hydroxy group position.
Uniqueness
8’,9’-Dihydro-8’-hydroxycitranaxanthin is unique due to its specific dihydro configuration and the position of the hydroxy group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Propriétés
Numéro CAS |
15446-86-3 |
|---|---|
Formule moléculaire |
C33H46O2 |
Poids moléculaire |
474.729 |
Nom IUPAC |
(5E,7E,9E,11E,13E,15E,17E,19E)-4-hydroxy-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-5,7,9,11,13,15,17,19-octaen-2-one |
InChI |
InChI=1S/C33H46O2/c1-25(14-9-10-15-26(2)18-12-19-29(5)32(35)24-30(6)34)16-11-17-27(3)21-22-31-28(4)20-13-23-33(31,7)8/h9-12,14-19,21-22,32,35H,13,20,23-24H2,1-8H3/b10-9+,16-11+,18-12+,22-21+,25-14+,26-15+,27-17+,29-19+ |
Clé InChI |
RXWWNRBIVOMKOK-MPBGZXJYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(CC(=O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















